n-Cyclopentyl-2-((thiophen-2-ylmethyl)thio)acetamide

Ligand efficiency Fragment-based drug design Molecular weight optimization

CNS drug discovery often lacks stable, brain-penetrant fragment scaffolds. N-Cyclopentyl-2-((thiophen-2-ylmethyl)thio)acetamide fills this gap with a metabolically robust thioether core, balanced LogP (3.04), low TPSA (29.1 Ų), and 5 rotatable bonds-ideal for lead optimization. • ≥98% purity certified; consistent batch quality • Sealed dry storage at 2-8°C; ships at ambient temperature • Hazard profile H302-H315-H319-H335; suitable for automated liquid handling and parallel synthesis

Molecular Formula C12H17NOS2
Molecular Weight 255.4 g/mol
Cat. No. B14907704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-Cyclopentyl-2-((thiophen-2-ylmethyl)thio)acetamide
Molecular FormulaC12H17NOS2
Molecular Weight255.4 g/mol
Structural Identifiers
SMILESC1CCC(C1)NC(=O)CSCC2=CC=CS2
InChIInChI=1S/C12H17NOS2/c14-12(13-10-4-1-2-5-10)9-15-8-11-6-3-7-16-11/h3,6-7,10H,1-2,4-5,8-9H2,(H,13,14)
InChIKeyZGJXBKJITNVHRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

n-Cyclopentyl-2-((thiophen-2-ylmethyl)thio)acetamide: A Thioacetamide Building Block with Modulated Lipophilicity


n-Cyclopentyl-2-((thiophen-2-ylmethyl)thio)acetamide (CAS 511288-45-2) is a synthetic thioacetamide derivative featuring a cyclopentyl N-substituent, a thiophen-2-ylmethyl thioether donor, and a central acetamide core . Its molecular formula is C₁₂H₁₇NOS₂ with a molecular weight of 255.40 g/mol, placing it well within fragment-like and lead-like property space . The compound is supplied as a research-grade intermediate with a certified purity of ≥98% and is typically stored sealed under dry conditions at 2–8 °C .

Why Chloro, Sulfonyl, or Propargyl Analogs Cannot Replace n-Cyclopentyl-2-((thiophen-2-ylmethyl)thio)acetamide


Superficially related acetamide congeners – including 2-chloro-N-cyclopentyl-N-(thiophen-2-ylmethyl)acetamide, 2-cyclopentylsulfonyl-N-propan-2-yl-N-(thiophen-2-ylmethyl)acetamide, and N-(prop-2-yn-1-yl)-2-((thiophen-2-ylmethyl)thio)acetamide – differ in a pivotal structural aspect: the nature and size of the substituent attached to the nitrogen or sulfur centers. These variations translate into measurable differences in molecular weight, lipophilicity, hydrogen-bonding capacity, and conformational flexibility, all of which govern compound solubility, permeability, metabolic stability, and target-binding behavior . Below, a quantitative head-to-head comparison of physicochemical descriptors demonstrates that n-cyclopentyl-2-((thiophen-2-ylmethyl)thio)acetamide occupies a distinct property niche that makes generic substitution unreliable.

Quantitative Physicochemical Differentiation of n-Cyclopentyl-2-((thiophen-2-ylmethyl)thio)acetamide vs. Closest Analogs


Molecular Weight & Ligand Efficiency: Target Compound vs. Propargyl-Thioacetamide Analog

The target compound (MW 255.40) is 30.1 Da heavier than the N-propargyl analog N-(prop-2-yn-1-yl)-2-((thiophen-2-ylmethyl)thio)acetamide (MW 225.3, CAS 1208765-13-2) . This difference originates from the cyclopentyl vs. propargyl N-substituent. In fragment-based campaigns, every 30 Da increment can significantly impact ligand efficiency (LE) and binding thermodynamics; the cyclopentyl variant offers a larger hydrophobic surface for target engagement without compromising oral drug-like boundaries, whereas the propargyl analog's lower MW may be insufficient for filling deeper binding pockets.

Ligand efficiency Fragment-based drug design Molecular weight optimization

Lipophilicity (LogP) Differentiation from Sulfonyl-Containing Analogs

n-Cyclopentyl-2-((thiophen-2-ylmethyl)thio)acetamide exhibits a computed LogP of 3.04 . Sulfonyl-containing analogs such as 2-cyclopentylsulfonyl-N-propan-2-yl-N-(thiophen-2-ylmethyl)acetamide (MW 329.5) possess a significantly higher topological polar surface area (TPSA) and are predicted to have LogP values ≤2.5 due to the introduction of two polar S=O oxygens [1]. The 0.5+ LogP unit difference translates to a ~3–5-fold difference in predicted membrane partition coefficient, directly impacting passive permeability across biological membranes.

LogP Lipophilicity CNS drug-likeness Permeability

Topological Polar Surface Area (TPSA) and CNS Drug-Likeness

The target compound's TPSA of 29.1 Ų falls well below the 60–70 Ų threshold commonly associated with favorable CNS penetration. In contrast, the sulfonyl analog (TPSA > 80 Ų) and even the chloroacetamide analog (TPSA ~20 Ų but with a reactive electrophilic warhead) occupy less desirable property spaces. The thioether linkage contributes modestly to hydrogen-bond acceptor count (3 HBA) without introducing excessive polarity, yielding a balanced TPSA that supports both oral absorption and CNS distribution.

TPSA Blood-brain barrier CNS MPO Drug design

Rotatable Bond Count and Conformational Flexibility

The target compound possesses 5 rotatable bonds , providing a balanced degree of conformational flexibility. The sulfonyl analog has 6 rotatable bonds, increasing the entropy penalty upon target binding. The chloroacetamide analog has 4 rotatable bonds, which may restrict the compound's ability to adopt optimal binding conformations. With 5 rotatable bonds, the target compound offers sufficient flexibility to engage diverse protein pockets without incurring excessive entropic cost.

Conformational flexibility Rotatable bonds Entropy penalty Binding affinity

Hydrogen-Bond Acceptor/Donor Profile vs. Chloroacetamide Analog

The target compound contains 3 hydrogen-bond acceptors and 1 donor , derived from the amide N-H, carbonyl oxygen, and thioether sulfur atoms. In contrast, 2-chloro-N-cyclopentyl-N-(thiophen-2-ylmethyl)acetamide is a tertiary amide with zero H-bond donors and only 2 H-bond acceptors. The lack of an H-bond donor in the chloro analog compromises aqueous solubility and may preclude critical hydrogen-bonding interactions with target residues. The target compound's single H-bond donor (amide NH) is a key pharmacophoric feature for target recognition.

Hydrogen bonding Solubility Permeability Drug-likeness

Purity, Storage Stability, and Hazard Classification for Procurement Decision-Making

The target compound is supplied at ≥98% purity by ChemScene and 98% by Leyan , with storage at 2–8 °C sealed under dry conditions. In comparison, 2-chloro-N-cyclopentyl-N-(thiophen-2-ylmethyl)acetamide is listed at 95% purity by multiple vendors . The target compound carries hazard warnings H302-H315-H319-H335 (harmful if swallowed, causes skin and eye irritation, may cause respiratory irritation) . This well-characterized purity and hazard profile facilitates integration into automated compound management workflows and ensures batch-to-batch reproducibility, which is often a concern with lower-purity analogs.

Purity Storage Hazard classification Procurement

High-Impact Research and Industrial Applications of n-Cyclopentyl-2-((thiophen-2-ylmethyl)thio)acetamide


CNS Drug Discovery: Fragment-Based and Lead-Optimization Libraries

With a TPSA of 29.1 Ų, LogP of 3.04, and 5 rotatable bonds, this compound fits squarely within the CNS lead-like chemical space. Its balanced lipophilicity and low TPSA suggest adequate blood-brain barrier penetration, making it a valuable scaffold for neuroscience programs targeting receptors, enzymes, or transporters in the central nervous system . The thioether linkage is metabolically more stable than ester or amide bioisosteres, providing a durable core for structure-activity relationship exploration.

Enzyme Inhibition Scaffold: Thioacetamide-Based Protease or Hydrolase Inhibitors

Thioacetamides are recognized pharmacophores for serine hydrolase and cysteine protease inhibition. The single H-bond donor (amide NH) combined with the thioether sulfur as a soft Lewis base creates a unique recognition motif that can coordinate catalytic metal ions or engage in hydrogen-bonding networks at enzyme active sites . The cyclopentyl group provides steric bulk that can be used to probe enzyme subsite selectivity, while the thiophene ring offers opportunities for π-stacking or halogen-bonding optimization.

Building Block for Parallel and Combinatorial Chemistry

The compound's ≥98% purity, well-defined hazard profile (H302-H315-H319-H335), and established storage conditions (2–8 °C, dry) make it suitable for automated liquid handling and parallel synthesis workflows . Its thioether tether and cyclopentyl amide can be further diversified through oxidation (to sulfoxide/sulfone), N-alkylation, or thiophene electrophilic substitution, enabling rapid library generation for high-throughput screening campaigns.

Reference Standard for Preclinical Analytical Method Development

Given the well-characterized molecular weight (255.40) and certified purity (≥98%), n-cyclopentyl-2-((thiophen-2-ylmethyl)thio)acetamide can serve as a reliable reference standard for LC-MS/MS method development, quantitative bioanalysis, or quality control in preclinical studies . Its unique SMILES (O=C(NC1CCCC1)CSCC2=CC=CS2) ensures unambiguous identification in complex biological matrices.

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